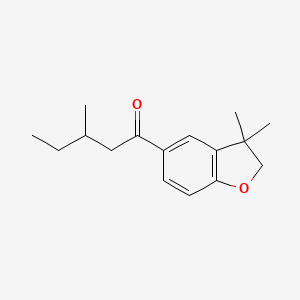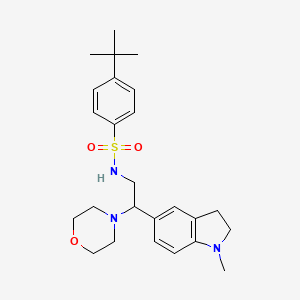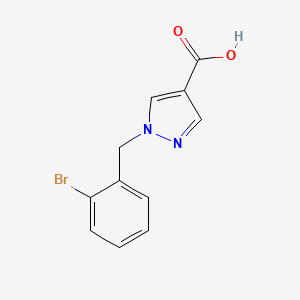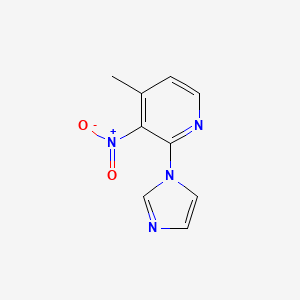![molecular formula C24H25F3N4OS B2489093 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 1359085-23-6](/img/structure/B2489093.png)
2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl and propylsulfanyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s properties make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the spirocyclic core provides structural stability. The propylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-PHENYL-3-(METHYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- 2-PHENYL-3-(ETHYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Uniqueness
The uniqueness of 2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE lies in its specific combination of functional groups and spirocyclic structure. The presence of the propylsulfanyl group, in particular, distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-3-propylsulfanyl-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4OS/c1-2-16-33-21-20(17-8-4-3-5-9-17)29-23(30-21)12-14-31(15-13-23)22(32)28-19-11-7-6-10-18(19)24(25,26)27/h3-11H,2,12-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXXAYLRVQRLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2489018.png)

![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)
![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)
![N-(2-ethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2489027.png)

![2-(2-methylphenyl)-5-(3-nitrophenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2489033.png)
